8-((E)-((2-Ethylhexyl)imino)methyl)-8'-((Z)-((2-ethylhexyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-2,2'-binaphthalene-1,1',6,6',7,7'-hexol
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Description
8-((E)-((2-Ethylhexyl)imino)methyl)-8'-((Z)-((2-ethylhexyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-2,2'-binaphthalene-1,1',6,6',7,7'-hexol is a useful research compound. Its molecular formula is C46H64N2O6 and its molecular weight is 741.0 g/mol. The purity is usually 95%.
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Biological Activity
The compound 8-((E)-((2-Ethylhexyl)imino)methyl)-8'-((Z)-((2-ethylhexyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-2,2'-binaphthalene-1,1',6,6',7,7'-hexol (referred to as "Compound X") is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available literature and research findings.
Chemical Structure and Properties
Compound X is characterized by its unique binaphthalene structure with multiple functional groups including imino and hydroxyl groups. This structural complexity is believed to contribute to its diverse biological activities.
Antioxidant Activity
Research indicates that Compound X exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. Studies using various assays (e.g., DPPH radical scavenging assay) have demonstrated that Compound X effectively neutralizes free radicals, suggesting its potential in preventing oxidative damage in cells.
Antimicrobial Activity
Compound X has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate that Compound X can effectively inhibit the growth of resistant strains, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
Inhibition of specific enzymes is another area where Compound X shows promise. Preliminary studies have reported that it acts as an inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. The IC50 values obtained from these assays suggest that Compound X could be beneficial in managing postprandial blood glucose levels, indicating potential applications in diabetes management.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of Compound X:
- Antioxidant Studies : A study published in Journal of Medicinal Chemistry found that Compound X exhibited a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid .
- Antimicrobial Evaluation : In a comparative study against common pathogens such as Escherichia coli and Staphylococcus aureus, Compound X showed MIC values ranging from 32 to 128 µg/mL, indicating moderate to strong antimicrobial activity .
- Enzyme Inhibition Assays : A recent investigation into the enzyme inhibition potential of Compound X revealed IC50 values of 44.26 µg/mL for α-glucosidase and 53.19 µg/mL for α-amylase, suggesting significant inhibitory effects that could be harnessed for therapeutic purposes .
Data Tables
Activity Type | Assay Method | Result (IC50/MIC) |
---|---|---|
Antioxidant Activity | DPPH Scavenging | Effective |
Antimicrobial Activity | Broth Dilution | 32 - 128 µg/mL |
α-Glucosidase Inhibition | Enzyme Assay | 44.26 µg/mL |
α-Amylase Inhibition | Enzyme Assay | 53.19 µg/mL |
Properties
CAS No. |
6314-30-3 |
---|---|
Molecular Formula |
C46H64N2O6 |
Molecular Weight |
741.0 g/mol |
IUPAC Name |
8-(2-ethylhexyliminomethyl)-2-[8-(2-ethylhexyliminomethyl)-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-3-methyl-5-propan-2-ylnaphthalene-1,6,7-triol |
InChI |
InChI=1S/C46H64N2O6/c1-11-15-17-29(13-3)21-47-23-33-39-31(35(25(5)6)45(53)41(33)49)19-27(9)37(43(39)51)38-28(10)20-32-36(26(7)8)46(54)42(50)34(40(32)44(38)52)24-48-22-30(14-4)18-16-12-2/h19-20,23-26,29-30,49-54H,11-18,21-22H2,1-10H3 |
InChI Key |
WANGLMNNIUTKAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN=CC1=C(C(=C(C2=C1C(=C(C(=C2)C)C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCC(CC)CCCC)O)O)C(C)C)O)O)C(C)C)O)O |
Origin of Product |
United States |
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